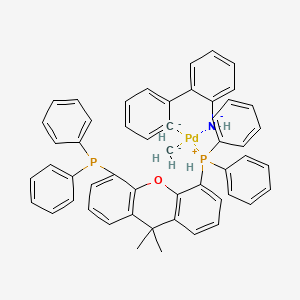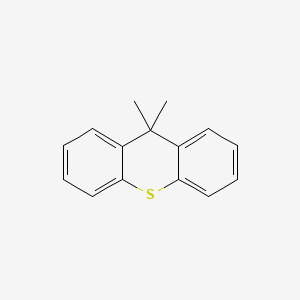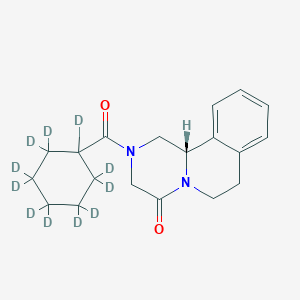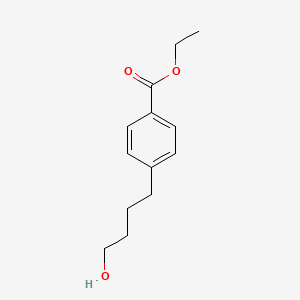
Xantphos Pd G2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xantphos Pd G2 involves the reaction of Xantphos ligand with palladium chloride and 2-amino-1,1’-biphenyl under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Xantphos Pd G2 undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions.
Substitution: This compound is commonly used in substitution reactions, particularly in cross-coupling reactions
Common Reagents and Conditions
The common reagents used in reactions involving this compound include alkyl halides, aryl halides, and organometallic compounds. The reactions typically occur under mild to moderate temperatures and may require the presence of a base such as triethylamine .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Applications De Recherche Scientifique
Xantphos Pd G2 has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds through cross-coupling reactions
Biology: It is used in the synthesis of biologically active compounds, including drugs and natural products.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals
Mécanisme D'action
Xantphos Pd G2 exerts its effects through the formation of a reactive palladium species that facilitates the cross-coupling of organic molecules. The Xantphos ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xantphos Pd G3: Another generation of Xantphos palladium precatalyst with similar applications but improved reactivity.
Xantphos Pd G4: A further improved version with enhanced stability and reactivity.
XPhos Pd G2: A related compound with similar catalytic properties but different ligand structure.
Uniqueness
Xantphos Pd G2 is unique due to its balanced reactivity and stability, making it suitable for a wide range of cross-coupling reactions. Its ability to form stable complexes with palladium and facilitate efficient bond formation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C52H45NOP2Pd-2 |
|---|---|
Poids moléculaire |
868.3 g/mol |
Nom IUPAC |
carbanide;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;palladium;(2-phenylphenyl)azanide |
InChI |
InChI=1S/C39H32OP2.C12H9N.CH3.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9,13H;1H3;/q;-2;-1;/p+1 |
Clé InChI |
DLLSGBITJVTQQT-UHFFFAOYSA-O |
SMILES canonique |
[CH3-].CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)




![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)


